4-(2-Bromoethyl)morpholine hydrochloride
Overview
Description
4-(2-Bromoethyl)morpholine hydrochloride (BEMH) is an organic compound that is used in a variety of scientific applications. It is a colorless, volatile liquid with a faint odor and is soluble in water and alcohol. BEMH has been used in a variety of scientific research applications, including as a catalyst in organic synthesis, as an inhibitor of enzymes, and as a reagent for the preparation of other compounds.
Scientific Research Applications
Synthesis of Derivatives
4-(2-Bromoethyl)morpholine hydrochloride is utilized in synthesizing various organic compounds. For example, it's used in the creation of (E)-4-morpholine-2-butenoic acid hydrochloride through a reaction with 4-bromo-2-butenoic acid methyl ester, offering a yield of 49.65% (Qiu Fang-li, 2012). Another study demonstrated its use in synthesizing 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, highlighting a yield of 62.3% and confirming the structure with IR, 1H NMR, MS technology (Tan Bin, 2011).
Organometallic Chemistry
This compound has been employed in organometallic chemistry, specifically in the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride. These are the first tellurated derivatives of morpholine, used to form complexes with palladium(II) and mercury(II) (A. Singh et al., 2000).
Conversion of Amino Alcohols
In another study, this compound was instrumental in converting 1,2-amino alcohols into morpholines using sulfinamides as protecting/activating groups. This method was efficient in the synthesis of protected morpholines, eventually liberating morpholine hydrochloride salts (Sven P. Fritz et al., 2011).
Synthesis of Complex Structures
The compound has also been used for synthesizing complex structures like cis-3,5-disubstituted morpholine derivatives, highlighting its versatility in organic synthesis (M. D’hooghe et al., 2006). Additionally, it is involved in creating palladium(II) complexes with N-{2-(arylchalcogeno)ethyl}morpholine/piperidine ligands, further showcasing its utility in organometallic chemistry (Pradhumn Singh et al., 2013).
Safety and Hazards
When handling 4-(2-Bromoethyl)morpholine hydrochloride, it’s important to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
4-(2-bromoethyl)morpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO.ClH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCGPSNHSULUGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCBr.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513866 | |
Record name | 4-(2-Bromoethyl)morpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89583-06-2 | |
Record name | 4-(2-Bromoethyl)morpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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